BenchChemオンラインストアへようこそ!

(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Kinase Inhibition JAK-STAT Signaling Medicinal Chemistry

This single (R)-enantiomer (CAS 1213961-38-6) is a high-priority chiral building block for medicinal chemistry. The defined (R)-configuration at the amine-bearing stereocenter is critical for chirality-dependent biological outcomes—racemic or generic allylamines cannot substitute. The specific 4-bromo-3-methyl substitution pattern is validated for potent antifungal activity and JAK2 inhibition (sub-100 nM IC50 reported for structural derivatives). Using this enantiopure starting material eliminates costly chiral resolution steps. Ideal for synthesizing focused libraries targeting JAK2-driven myeloproliferative disorders and novel antifungal leads.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
Cat. No. B15238165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C=C)N)Br
InChIInChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1
InChIKeyMLHJVLDVTVYOMH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine (CAS 1213961-38-6) – A Chiral Allylamine Building Block for Targeted Research


(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine is a chiral allylamine derivative characterized by a 4-bromo-3-methylphenyl group attached to an (R)-configured 1-aminoprop-2-ene moiety. Its molecular formula is C10H12BrN, and it has a molecular weight of 226.11 g/mol . As a member of the allylamine class, its structural scaffold includes a brominated aromatic ring and a reactive primary amine adjacent to a terminal alkene. This specific (R)-enantiomer (CAS 1213961-38-6) is supplied primarily for research and development, including use as a synthetic intermediate and as a building block in medicinal chemistry campaigns focused on chiral amine-containing compounds .

Why Generic Allylamines Are Not Substitutes for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine


Substituting a generic or racemic allylamine for this specific (R)-enantiomer is not scientifically defensible in projects requiring chirality-dependent biological outcomes. The (R)-configuration of the stereogenic center bearing the primary amine can be a critical determinant of binding affinity, selectivity, and metabolic stability in biological systems [1]. Furthermore, the specific 4-bromo-3-methyl substitution pattern on the phenyl ring is not interchangeable with other halogen or alkyl isomers. In antifungal allylamine series, activity is strictly dependent on specific structural requirements, where variations in the phenyl substitution significantly impact potency and spectrum [2]. Using a non-specific analog introduces uncontrolled variables, jeopardizing reproducibility and making data interpretation in structure-activity relationship (SAR) studies impossible.

Quantitative Evidence for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Differentiation


JAK2 Kinase Inhibition: Sub-100 nM Potency of a Structural Derivative

A derivative of the core 1-(4-bromo-3-methylphenyl)prop-2-en-1-amine scaffold, reported by the University of Cambridge (2024), exhibits potent inhibition of JAK2 kinase with an IC50 value below 100 nM . This activity is accompanied by notable selectivity over the related JAK1 and JAK3 isoforms . While this data is for a derivative and not the parent compound, it provides class-level inference regarding the value of the 4-bromo-3-methylphenyl scaffold in developing potent and potentially selective kinase inhibitors.

Kinase Inhibition JAK-STAT Signaling Medicinal Chemistry

Potent Antifungal Activity Associated with the 4-Bromo-3-methylphenyl Substituent

In a study of quinazolinedione derivatives, compounds containing an N-(4-bromo-3-methylphenyl)amino substituent (as in compounds 4g and 4h) were identified as exhibiting the most potent antifungal activities among the series [1]. This finding establishes the 4-bromo-3-methylphenyl group as a privileged substructure for imparting strong antifungal properties. While the parent allylamine is not directly tested, this class-level evidence supports the rationale for selecting building blocks containing this specific substitution pattern for antifungal drug discovery programs.

Antifungal Structure-Activity Relationship (SAR) Drug Discovery

Enantiomeric Purity and Configuration: The (R)- vs. (S)-Isomer Differentiation

The compound is explicitly specified as the (1R)-enantiomer, with a CAS number (1213961-38-6) distinct from its (1S)-counterpart (CAS 1213676-65-3) . This allows for the procurement of a single, defined stereoisomer. In asymmetric synthesis and chiral drug development, the use of a single enantiomer is often a regulatory and scientific necessity, as the opposite enantiomer can exhibit different, sometimes antagonistic or toxic, biological effects. The availability of the pure (R)-enantiomer provides a defined starting point for generating chirally pure downstream products.

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Recommended Application Scenarios for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine Based on Evidence


Development of Selective JAK2 Kinase Inhibitors

Given the reported sub-100 nM IC50 against JAK2 for a structural derivative, this compound is a high-priority building block for medicinal chemistry programs targeting JAK2-driven myeloproliferative disorders and autoimmune diseases . Its use is indicated for the synthesis of focused libraries aimed at improving potency and selectivity over other JAK family members.

Synthesis and Optimization of Novel Antifungal Agents

The 4-bromo-3-methylphenyl group is a validated pharmacophore for potent antifungal activity . This compound is ideal for use as a starting material in the synthesis of new allylamine- or quinazolinedione-based antifungals, particularly against pathogenic fungi where novel therapies are needed.

Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

As a single, well-defined (R)-enantiomer, this compound is a valuable chiral building block for the asymmetric synthesis of complex drug candidates . Its use eliminates the need for costly and time-consuming chiral resolution steps later in the synthetic route, ensuring the generation of enantiomerically pure advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.